

# The Discovery and Natural Occurrence of Naphthyridine Alkaloids: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydro-1,7-naphthyridine

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## Abstract

Naphthyridine alkaloids, a class of heterocyclic compounds composed of a fused two-ring system of pyridine, are a significant area of interest in natural product chemistry and drug discovery.[1] Exhibiting a wide array of biological activities, including anticancer, anti-infectious, and neurological effects, these alkaloids are predominantly isolated from a diverse range of terrestrial plants and marine organisms.[1][2] This technical guide provides a comprehensive overview of the discovery and natural sources of naphthyridine alkaloids. It details the experimental protocols for the isolation and characterization of key examples, presents quantitative data on their occurrence, and illustrates relevant biosynthetic and experimental workflows.

## Introduction to Naphthyridine Alkaloids

Naphthyridines are a class of heterocyclic compounds characterized by a molecular structure containing a fused system of two pyridine rings.[3] There are six possible isomers of naphthyridine, depending on the position of the nitrogen atoms in the rings.[3] The diverse biological activities of these alkaloids have made them a fascinating subject of research with significant therapeutic potential.[3] The initial discovery of the antibacterial properties of nalidixic acid, a synthetic 1,8-naphthyridine derivative, in 1962 spurred further investigation into this class of compounds.[4]

Naphthyridine alkaloids are broadly classified based on the arrangement of the nitrogen atoms in their bicyclic core. The most common isomers found in nature are 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.[4]

## Natural Sources of Naphthyridine Alkaloids

Naphthyridine alkaloids have been isolated from a variety of natural sources, spanning both the plant and animal kingdoms, particularly marine invertebrates.

### Terrestrial Plants

Several families of terrestrial plants are known to produce naphthyridine alkaloids. Notable examples include:

- *Picrasma quassioides* (Simaroubaceae): The stem and branches of this plant are a rich source of canthin-6-one and its derivatives, which are based on a 1,5-naphthyridine core.[1][5]
- *Sophora* species (Fabaceae): The roots of plants like *Sophora flavescens* are known to contain matrine and oxymatrine, which possess a complex tetracyclic quinolizidine alkaloid structure.[6][7]
- *Leitneria floridana* (Simaroubaceae): This shrub, also known as corkwood, is a source of 1,5-naphthyridine alkaloids.[4]
- Oleaceae family (e.g., *Jasminum* species): Plants in this family, such as jasmine, are known to produce monoterpenoid alkaloids with a 2,7-naphthyridine structure, like jasminine.[3]
- *Zanthoxylum* species (Rutaceae): These plants have been found to contain canthin-6-one alkaloids.[8]

### Marine Organisms

The marine environment, particularly sponges, has proven to be a prolific source of unique naphthyridine alkaloids.

- *Aaptos* species (Suberitidae): Marine sponges of the genus *Aaptos* are a primary source of aaptamine and related compounds, which feature a benzo[de][1][9]naphthyridine core.[4]

- *Verongula rigida*: This marine sponge has been shown to produce naphthyridine derivatives.  
[\[4\]](#)

## Quantitative Data on Naphthyridine Alkaloids

The concentration and yield of naphthyridine alkaloids from their natural sources can vary significantly depending on the species, geographical location, and the extraction method employed.

Alkaloid	Natural Source	Plant Part	Extraction Method	Yield	Reference
Canthin-6-one & Derivatives	Picrasma quassioides	Branches	80% Ethanol Reflux	97.5 g crude extract from 2.0 kg powdered branches	<a href="#">[1]</a>
Matrine	Sophora flavescens	Root Powder	0.3% HCl Reflux	0.31 mg per 100 g raw material	<a href="#">[6]</a>
Matrine	Sophora flavescens	Root Powder	Water Decoction	0.21 mg per 100 g raw material	<a href="#">[6]</a>
Matrine	Sophora flavescens	Root Powder	Microwave-assisted (80% Ethanol)	0.48 mg per 100 g raw material	<a href="#">[6]</a>
Matrine	Sophora flavescens	Root Powder	Ultrasonic-assisted (Pure Water)	0.46 mg per 100 g raw material	<a href="#">[6]</a>
Matrine	Sophora flavescens	Root Powder	Ultrasonic-assisted (60% Ethanol)	0.34 mg per 100 g raw material	<a href="#">[6]</a>
Matrine & Oxymatrine	Sophora flavescens	Root	Laser Extraction (1 min)	266.40 mg(g·h) <sup>-1</sup> (matrine), 936.80 mg(g·h) <sup>-1</sup> (oxymatrine)	<a href="#">[10]</a>
Alkaloid Fraction	Sophora flavescens	Dried Roots	Water Extraction (100°C)	15.4% (powdered extract)	<a href="#">[2]</a>

## Experimental Protocols

The isolation and purification of naphthyridine alkaloids typically involve solvent extraction followed by various chromatographic techniques.

### Isolation of Canthin-6-one from *Picrasma quassioides*

This protocol describes the extraction and purification of canthin-6-one and its derivatives from the branches of *Picrasma quassioides*.<sup>[1]</sup>

#### 4.1.1. Extraction

- Grind 2.0 kg of the powdered branches of *Picrasma quassioides*.
- Reflux the powdered material three times with 16 L of 80% ethanol.
- Pool the ethanol extracts and concentrate them under reduced pressure at 70°C to obtain a residue (approximately 97.5 g).
- Redissolve the residue in 500 mL of water (pH adjusted to 2 with acid).
- Extract the acidic aqueous solution eight times with 1200 mL of ethyl acetate to remove non-alkaloidal compounds.
- Separate the lower acidic aqueous phase and adjust the pH to 10 with sodium hydroxide.
- Extract the alkaline aqueous solution ten times with dichloromethane.
- Combine the organic phases and evaporate under reduced pressure to yield the crude alkaloid extract.

#### 4.1.2. Purification by High-Speed Counter-Current Chromatography (HSCCC)

- Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v). Equilibrate the mixture in a separatory funnel at room temperature overnight. Separate the two phases and degas them by sonication for 30 minutes before use.<sup>[1]</sup>

- Sample Preparation: Dissolve 100 mg of the crude extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[\[1\]](#)
- HSCCC Separation:
  - Pump the upper phase (stationary phase) into the multilayer coiled column at a flow rate of 50 mL/min.
  - Rotate the apparatus at 850 rpm while pumping the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
  - After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution into the column.
  - Monitor the effluent with a UV detector at 254 nm and collect fractions.
- Analysis of Fractions: Analyze the collected fractions by HPLC to identify and isolate pure compounds. From 100 mg of crude extract, this method can yield approximately 22.1 mg of 3-methylcanthin-2,6-dione, 4.9 mg of 4-methoxy-5-hydroxycanthin-6-one, and 1.2 mg of 1-methoxycarbonyl- $\beta$ -carboline.[\[1\]](#)

## Isolation of Matrine from *Sophora flavescens*

This protocol outlines a general procedure for the extraction and isolation of matrine from the roots of *Sophora flavescens*.[\[7\]](#)

### 4.2.1. Extraction

- Grind 3 kg of *Sophora flavescens* roots.
- Extract the ground material three times with 95% ethanol, with each extraction lasting 1.5 hours.
- Combine the ethanol extracts and recover the solvent under reduced pressure until no ethanol odor is detected.
- Adjust the pH of the remaining aqueous solution to 10.0 with aqueous ammonia.

- Extract the alkaline solution five times with chloroform.
- Combine the chloroform extracts and recover the solvent to obtain the crude total alkaloid product.

#### 4.2.2. Purification

- Subject the crude total alkaloids to silica gel column chromatography.
- Elute the column with a gradient of chloroform-methanol-water to separate the different alkaloid components.
- Further purify the isolated fractions by recrystallization to obtain pure matrine, oxymatrine, and other alkaloids.

## Characterization of Naphthyridine Alkaloids

The structural elucidation of isolated naphthyridine alkaloids is typically achieved through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are fundamental for determining the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophore of the molecule, respectively.

## Biosynthesis of Naphthyridine Alkaloids

The biosynthesis of naphthyridine alkaloids is a complex process involving multiple enzymatic steps.

## Biosynthesis of Canthin-6-one

The biosynthetic pathway of canthin-6-one alkaloids is proposed to start from the amino acid tryptophan.[\[11\]](#)

The key steps involve:

- Decarboxylation of tryptophan to tryptamine.
- Oxidation and cyclization reactions to form a  $\beta$ -carboline intermediate.
- Further enzymatic modifications to construct the final canthin-6-one skeleton.

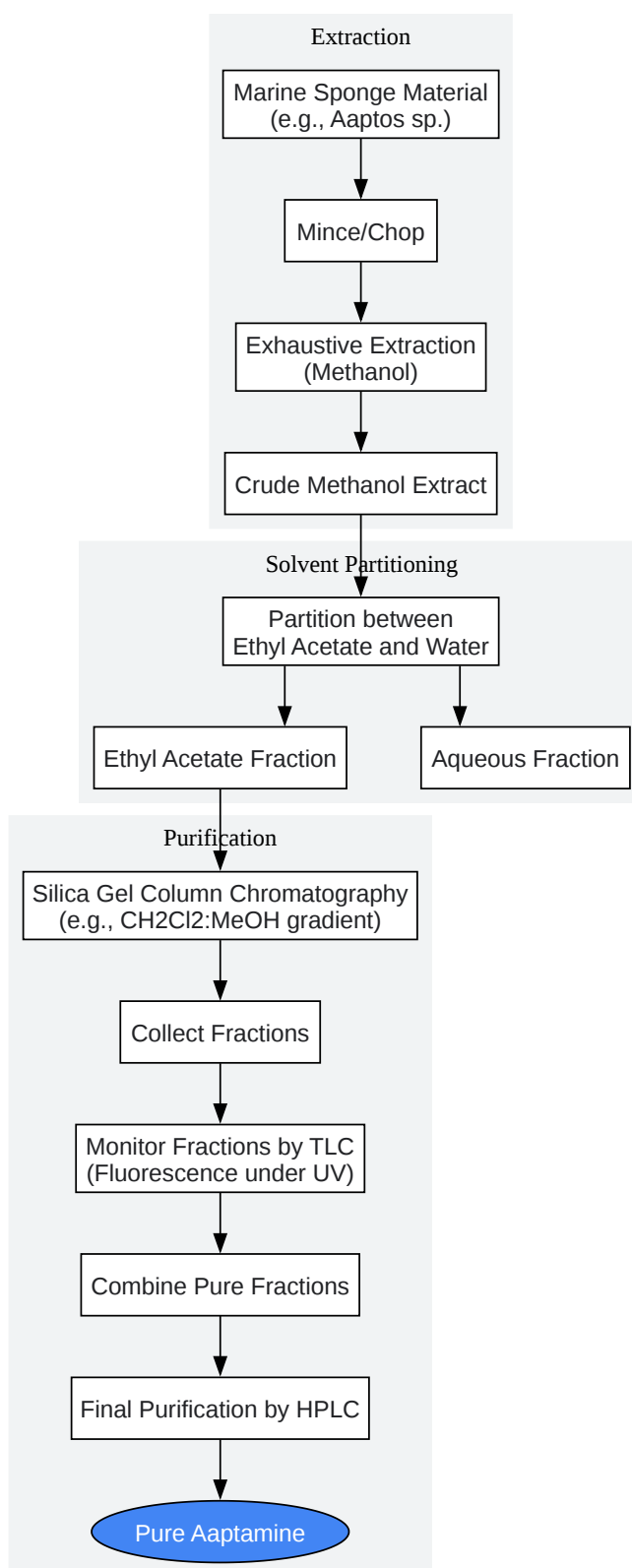
## Biosynthesis of Jasminine

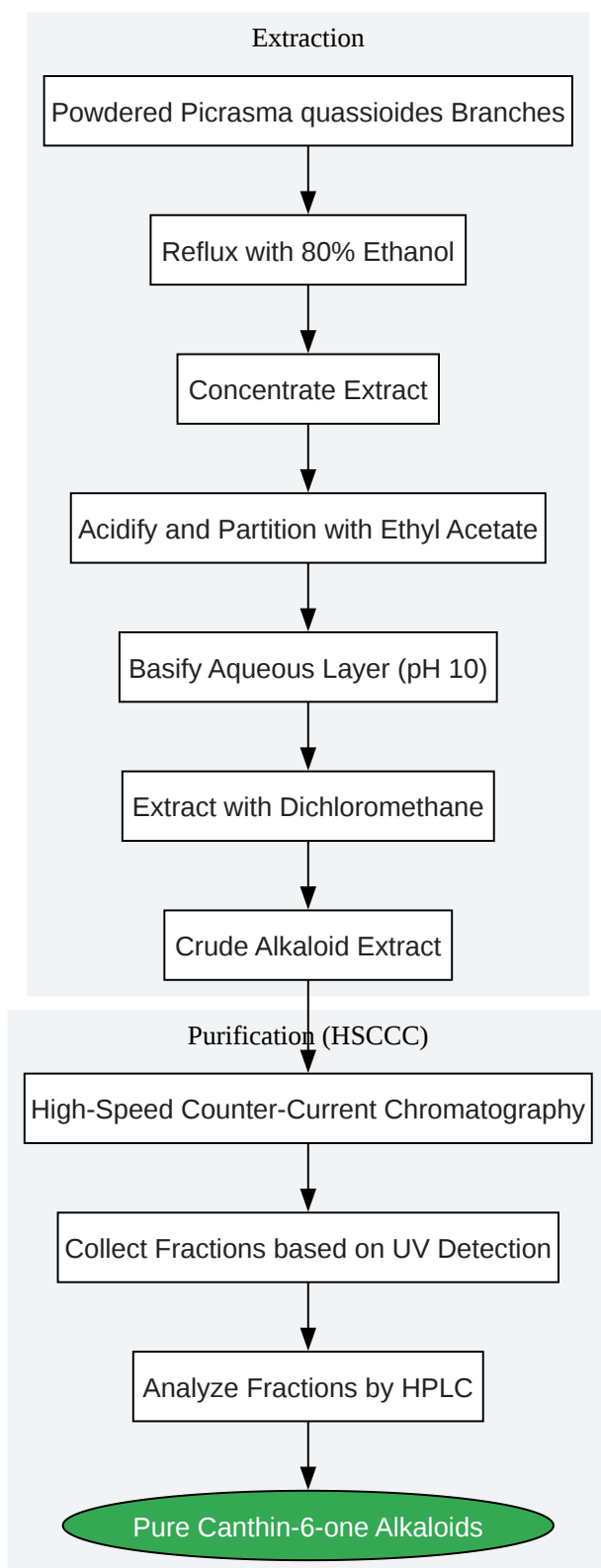
The biosynthesis of jasminine, a monoterpenoid indole alkaloid from *Jasminum sambac*, involves the convergence of the terpenoid and indole pathways.[\[12\]](#) The terpenoid portion is derived from the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then used by terpene synthases (TPS) to create the monoterpene backbone. The indole moiety is derived from tryptophan.

## Visualizations

## Experimental Workflows







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